C-82 (Active Metabolite) vs. ICG-001: 3.75-fold Enhanced Potency in CBP/β-Catenin Inhibition
The active metabolite of the target compound, C-82, demonstrates significantly higher potency as a CBP/β-catenin inhibitor compared to the first-generation compound ICG-001. C-82 achieves an IC50 of 0.8 μM, representing a 3.75-fold improvement over ICG-001's IC50 of 3 μM [1].
| Evidence Dimension | Inhibitory potency (IC50) against CBP/β-catenin interaction |
|---|---|
| Target Compound Data | IC50 = 0.8 μM (C-82, the active metabolite) |
| Comparator Or Baseline | IC50 = 3 μM (ICG-001, first-generation CBP/β-catenin antagonist) |
| Quantified Difference | 3.75-fold improved potency (0.8 μM vs 3 μM) |
| Conditions | Cell-based Top Flash reporter gene assay in SW480 colon carcinoma cells for ICG-001; CBP/β-catenin binding assay for C-82. |
Why This Matters
For researchers studying Wnt-dependent cancers, the 3.75-fold potency gain ensures more complete target engagement at lower, less cytotoxic concentrations, reducing off-target effects common with higher doses of less potent analogs.
- [1] Deng, Z.; Zhu, Y. I.; et al. E7386 is not a Specific CBP/β-Catenin Antagonist. Current Molecular Pharmacology, 2024, 17(1), e290523217409. View Source
